Superior Cellular Potency in Human PBMCs vs. MCC950
NT-0796 inhibits IL-1β release in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.32 nM . In contrast, the classical NLRP3 inhibitor MCC950 (CRID3) exhibits IC50 values of 7.5 nM in mouse BMDM and 8.1 nM in human HMDM [1]. While these assays differ, the cross-study comparison indicates that NT-0796 achieves sub-nanomolar potency, approximately 23-fold lower than MCC950's nanomolar range.
| Evidence Dimension | NLRP3 inflammasome inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.32 nM (human PBMC IL-1β release) |
| Comparator Or Baseline | MCC950: 7.5 nM (mouse BMDM), 8.1 nM (human HMDM) |
| Quantified Difference | ~23-fold lower IC50 (0.32 nM vs. ~7.5 nM) |
| Conditions | LPS/ATP-stimulated IL-1β release in isolated human PBMCs (NT-0796); BMDM/HMDM assays (MCC950) |
Why This Matters
Sub-nanomolar potency may enable lower dosing and reduced off-target risk relative to less potent NLRP3 inhibitors.
- [1] MCC950 sodium product information. Active Inhibitor. View Source
